4-(2-Methoxyethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-17-7-6-15-12(16)10-8-4-2-3-5-9(8)19-11(10)14-13(15)18/h2-7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMGCORBXAPZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-mercaptobenzothiazole with 2-chloroethyl methyl ether in the presence of a base, followed by cyclization with a suitable reagent to form the desired pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the sulfur-containing moiety.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Basic Information
- CAS Number : 136386-73-7
- Molecular Formula : C₁₇H₁₆N₂O₂S₂
- Molecular Weight : 344.45 g/mol
Structural Characteristics
The compound features a unique tricyclic structure that incorporates sulfur and nitrogen heteroatoms, contributing to its chemical reactivity and potential biological activity.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug development, particularly as an antitumor agent. Research indicates that similar compounds with triazine structures exhibit significant anticancer properties against various cancer cell lines, including lung and breast cancer .
Case Study: Antitumor Activity
A study on related triazine derivatives demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival .
Antimicrobial Properties
Compounds with similar thiazole and triazine frameworks have shown promise as antimicrobial agents. The presence of sulfur atoms is often linked to enhanced antibacterial activity due to their ability to disrupt microbial cell membranes .
Case Study: Antibacterial Efficacy
Research has highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, suggesting that the compound may possess similar properties. In vitro tests have indicated significant inhibition of bacterial growth at low concentrations .
Material Science
The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune its electronic properties through structural modifications can lead to enhanced performance in these applications.
Case Study: Organic Electronics
Recent studies have explored the incorporation of thiazole-based compounds into polymer matrices for OLEDs, resulting in improved light emission efficiency . The potential for this compound to be used as a dopant or active layer in such devices is under investigation.
Mechanism of Action
The mechanism by which 3-(2-methoxyethyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The following table summarizes key differences between the target compound and its analogs:
Key Observations
Substituent Position and Electronic Effects :
- The 2-methoxyethyl group in the target compound may enhance solubility compared to the methoxyphenyl analogs due to its flexible alkyl chain .
- The 3-methoxyphenyl derivative (CAS 380437-04-7) exhibits a sulfanylidene group, which could influence redox reactivity or metal coordination .
Synthesis and Stability :
- Multiple analogs (e.g., CAS 380437-04-7, 847744-39-2) are listed as discontinued , suggesting synthetic challenges or instability under standard storage conditions .
Research Findings and Structural Analysis
Crystallographic Insights
- The SHELX software suite (e.g., SHELXL) is widely used for refining small-molecule crystal structures, including heterocyclic compounds like these . For example:
- The 2-methoxyphenyl analog (CAS 136386-73-7) likely underwent refinement via SHELXL, revealing precise bond lengths and angles critical for understanding its reactivity .
- The 3-methoxyphenyl derivative’s sulfanylidene group may adopt distinct tautomeric forms, detectable through high-resolution crystallography .
Spectroscopic and Functional Comparisons
- While spectral data for the target compound are unavailable, analogs such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one (from ) highlight the importance of NMR and IR spectroscopy in confirming heterocyclic frameworks and substituent effects .
Biological Activity
4-(2-Methoxyethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with significant potential in various biological applications. Its unique structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- CAS Number : 748777-74-4
- Molecular Formula : C₁₃H₁₆N₂O₂S₂
- Molecular Weight : 296.41 g/mol
- Structural Characteristics : The compound features a tricyclic structure with sulfur and nitrogen heteroatoms, which may influence its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit antitumor properties. For instance, derivatives of 1,3,5-triazines have shown efficacy against various cancer cell lines, including lung and breast cancers . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in malignant cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar thiazole and triazine derivatives have been reported to inhibit enzymes involved in cancer progression and inflammation. For example, certain triazine derivatives act as selective inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Antimicrobial Properties
The presence of sulfur in the compound's structure suggests possible antimicrobial activity. Compounds containing sulfur heterocycles are known for their ability to disrupt microbial cell membranes or inhibit microbial growth through various mechanisms . This aspect warrants further investigation into the compound's efficacy against bacterial and fungal strains.
In Vitro Studies
In vitro studies conducted on structurally similar compounds have demonstrated promising results:
- Cell Line Studies : A series of experiments showed that compounds with similar thiazole structures inhibited the growth of human cancer cell lines by inducing apoptosis through the mitochondrial pathway .
- Enzyme Activity Assays : Compounds exhibiting structural similarities were tested against COX enzymes, revealing significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in inflammation-related diseases .
Comparative Analysis Table
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of this tricyclic compound?
- Methodological Answer : Begin with a literature review of analogous tricyclic compounds (e.g., ethyl 2-[2-({...}sulfanyl)acetamido] derivatives) to identify viable starting materials and reaction conditions . Use a stepwise approach:
Condition Screening : Vary solvents (e.g., DMF, THF), temperatures (80–120°C), and catalysts (e.g., Pd/C) to improve yield.
Intermediate Monitoring : Employ TLC or HPLC to track thiol (-SH) and methoxyethyl group reactivity during cyclization .
Purification : Use column chromatography with silica gel or reverse-phase HPLC to isolate the product from byproducts (e.g., disulfide dimers) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : Prioritize H and C NMR to confirm the methoxyethyl (-OCHCHOCH) and sulfanyl (-SH) moieties. Compare chemical shifts with structurally related compounds (e.g., 9-aryl-3,7-dithia-5-azatetracyclo derivatives) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities (e.g., oxidation products) .
- FT-IR : Identify key functional groups (e.g., C=O at ~1700 cm, S-H at ~2550 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to confirm assignments .
Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dimerized sulfanyl groups) that may skew integration values in H NMR .
Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation of the tricyclic core and substituent orientations .
Q. What computational approaches are suitable for modeling the compound’s reactivity in drug design?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with thiol-reactive active sites). Prioritize the sulfanyl group’s nucleophilicity and the tricyclic scaffold’s steric effects .
- MD Simulations : Analyze conformational stability in aqueous vs. lipid environments to predict bioavailability .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants of the methoxyethyl group) with experimental bioactivity data .
Q. How should researchers design experiments to evaluate the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer :
- Abiotic Degradation : Conduct hydrolysis studies at varying pH (4–10) and temperatures (25–50°C) to assess stability. Monitor degradation products via LC-MS .
- Biotic Transformation : Use soil microcosms or activated sludge systems to test microbial metabolism. Quantify residual compound and metabolites (e.g., sulfonic acid derivatives) over 28 days .
- Toxicity Assays : Perform Daphnia magna or Aliivibrio fischeri bioassays to determine EC values, prioritizing the sulfanyl group’s redox activity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
